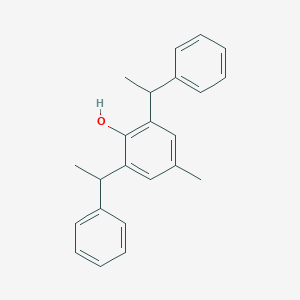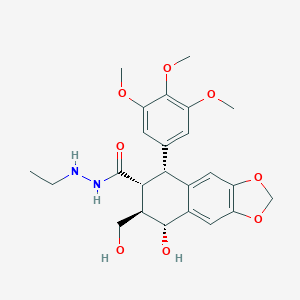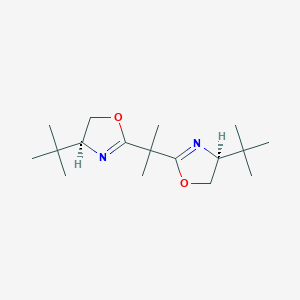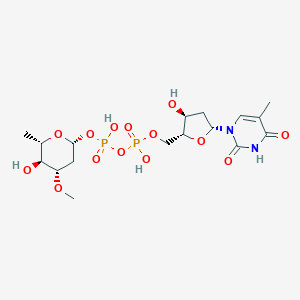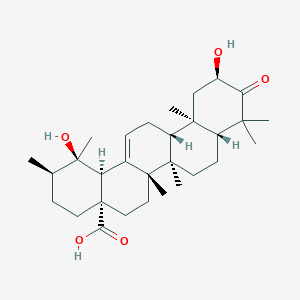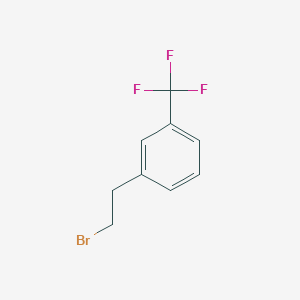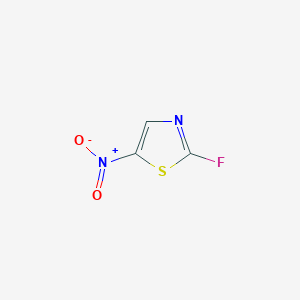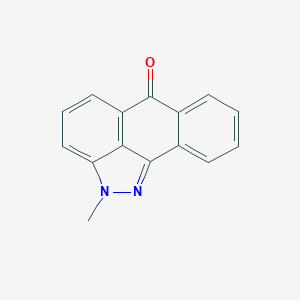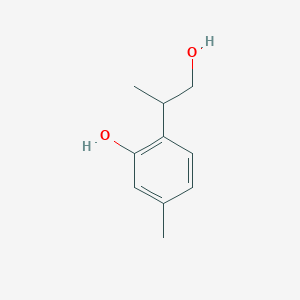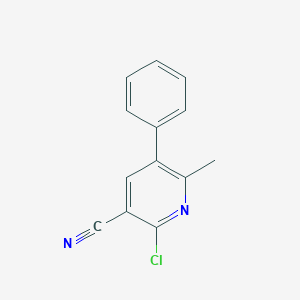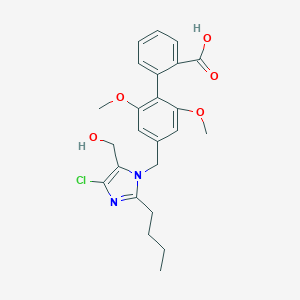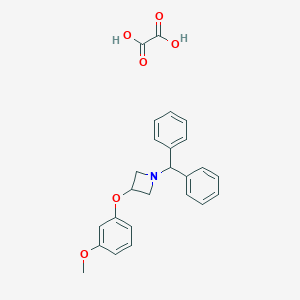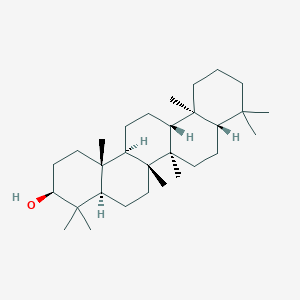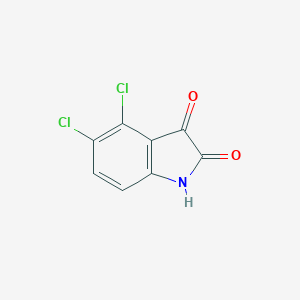
4,5-Dichloroisatin
概要
説明
4,5-Dichloroisatin, also known as 4,5-Dichloroindoline-2,3-dione, is a chemical compound with the molecular formula C8H3Cl2NO2 . It has a molecular weight of 216.02 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 4,5-Dichloroisatin consists of two chlorine atoms, one nitrogen atom, two oxygen atoms, and eight carbon atoms . The exact structure can be found in databases like PubChem and ChemSpider .
Physical And Chemical Properties Analysis
4,5-Dichloroisatin is a solid substance . It has a molecular weight of 216.02 . It should be stored in a dry room at room temperature .
科学的研究の応用
Isatin (1H-indole-2,3-dione) and its derivatives represent an important class of heterocyclic compounds that can be used as precursors for drug synthesis . They are synthetically versatile substrates, where they can be used for the synthesis of a large variety of heterocyclic compounds .
The isatin moiety shows some important chemical reactions such as oxidation, N-Acylation, Friedel-Crafts reaction, N-Halogenation, etc . Antitumor, antimicrobial, anti-inflammatory, anticonvulsant, antiviral, anti-HIV, antioxidant, and CNS depressant functions are all possessed by the simple isatin nucleus . Substituted derivatives of this compound also have these properties . The isatin derivatives are effective inhibitors of the urease and α-glucosidase enzymes .
-
Synthesis of Heterocyclic Compounds : Isatins are synthetically versatile substrates, used for the synthesis of a large variety of heterocyclic compounds .
-
Reactivity of Isatins : The isatin moiety shows some important chemical reactions such as oxidation, N-Acylation, Friedel-Crafts reaction, N-Halogenation, etc .
-
Pharmaceutical Applications : Antitumor, antimicrobial, anti-inflammatory, anticonvulsant, antiviral, anti-HIV, antioxidant, and CNS depressant functions are all possessed by the simple isatin nucleus . Substituted derivatives of this compound also have these properties .
-
Enzyme Inhibition : The isatin derivatives are effective inhibitors of the urease and α-glucosidase enzymes .
-
Synthesis of Isatoic Anhydride and Anthranilic Acids : Oxidation reactions of Isatins can lead to the synthesis of Isatoic Anhydride and Anthranilic Acids .
-
Synthesis of Indoles and 2-Oxindoles : Reduction reactions of Isatins can lead to the synthesis of Indoles and 2-Oxindoles .
-
Synthesis of Tryptanthrins : Oxidation of isatin and its 5-substituted analogs with potassium permanganate in anhydrous acetonitrile gave indolo[2,1-b]quinazoline-6,12-dione (tryptanthrin) and its 2,8-dimethyl-, 2,8-dibromo-, and 2,8-diiodo derivatives .
-
Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine : 4,5-Dicyanopyridazine (DCP) showed a surprising reactivity as a heterocyclic azadiene in inverse electron-demand HDA processes with different dienophiles . The use of alkenes, alkynes and enamines as 2π electron counterparts afforded dicyanocyclohexa-1,3-dienes and substituted phthalonitriles, respectively .
Safety And Hazards
特性
IUPAC Name |
4,5-dichloro-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2NO2/c9-3-1-2-4-5(6(3)10)7(12)8(13)11-4/h1-2H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSWHYAXEFLETD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=O)C2=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408697 | |
| Record name | 4,5-Dichloroisatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloroisatin | |
CAS RN |
1677-47-0 | |
| Record name | 4,5-Dichloroisatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-Dichloro-1H-indole-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


